1-(2-Oxopropyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound features a 9,10-dione structure, which consists of two carbonyl groups (C=O) located at the 9 and 10 positions of the anthracene ring, alongside a propyl group with a ketone at the 2 position. The structural formula can be represented as CHO, and it is known for its unique photophysical properties and potential biological activities.
1-(2-Oxopropyl)anthracene-9,10-dione has been studied for its biological activities, particularly in the context of cancer research:
The synthesis of 1-(2-Oxopropyl)anthracene-9,10-dione typically involves:
1-(2-Oxopropyl)anthracene-9,10-dione finds applications across several fields:
Studies on 1-(2-Oxopropyl)anthracene-9,10-dione have focused on its interactions with biological macromolecules:
1-(2-Oxopropyl)anthracene-9,10-dione shares structural similarities with several other compounds within the anthraquinone family. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Anthracene-9,10-dione | Basic structure with two carbonyls | Foundational compound for many derivatives |
1-Hydroxyanthracene-9,10-dione | Hydroxyl group at C-1 | Increased solubility and potential antioxidant activity |
3-Aminoanthracene-9,10-dione | Amino group substitution | Enhanced biological activity against certain cancers |
1-(4-Methylphenyl)anthracene-9,10-dione | Phenyl substitution | Altered electronic properties affecting reactivity |
The uniqueness of 1-(2-Oxopropyl)anthracene-9,10-dione lies in its specific propyl substitution at position 1 along with its dione functionality, which enhances both its chemical reactivity and biological activity compared to other anthraquinones.